C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine

Lipophilicity Lead optimization Physicochemical profiling

Fragment-based lead discovery often stalls when hit compounds lack a clear binding mode or synthetic tractability. C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine (CAS 944896-90-6) addresses both bottlenecks: • Validated Nicotinamide Isostere: Crystallographically confirmed in the tankyrase-1 active site (PDB: 4KRS), providing a defined binding pose for structure-based elaboration. • Dual-Vector Diversification: The primary alkylamine (pKa 9.41) enables direct amide coupling without pre-activation, while the 4-chlorophenyl group supports parallel SAR exploration against F, Br, and Me analogs. • Fragment-Compliant Physicochemistry: MW 208.65, LogP 0.40, zero Rule-of-5 violations, and moderate TPSA (67.59 Ų) offer maximal efficiency headroom for fragment growing.

Molecular Formula C9H9ClN4
Molecular Weight 208.65 g/mol
Cat. No. B12107915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine
Molecular FormulaC9H9ClN4
Molecular Weight208.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NNC(=N2)CN)Cl
InChIInChI=1S/C9H9ClN4/c10-7-3-1-6(2-4-7)9-12-8(5-11)13-14-9/h1-4H,5,11H2,(H,12,13,14)
InChIKeyFHAXLWKUNIXOFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine: Core Triazole Scaffold and Physicochemical Identity for Procurement Screening


C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine (CAS 944896-90-6) is a 1,2,4-triazole derivative bearing a 4-chlorophenyl substituent at position 5 and a primary aminomethyl group (-CH₂NH₂) at position 3. It belongs to the broader class of [1,2,4]triazol-3-ylamines that have been validated as nicotinamide isosteres in tankyrase inhibitor programs [1]. With a molecular formula of C₉H₉ClN₄ and molecular weight of 208.65 g/mol, the compound presents a balanced profile of hydrogen bond donors (2) and acceptors (3), a topological polar surface area of 67.59 Ų, and a calculated LogP of 0.40, placing it in a moderately hydrophilic range that distinguishes it from more lipophilic direct amino analogs [2].

Why C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine Cannot Be Replaced by Common Triazole Analogs Without Quantitative Justification


The 1,2,4-triazole scaffold tolerates multiple substitution patterns that produce compounds sharing identical molecular formulas but divergent physicochemical and pharmacological behavior. Interchanging C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine with its closest analogs—such as the direct 3-amino variant (CAS 98554-00-8) or the 1,2,3-triazole positional isomer—without verifying the procurement specification introduces an unrecognized risk: the methylene spacer in the target compound lowers LogP by approximately 1.9 log units relative to the 3-amino analog and alters the pKa of the basic nitrogen from an aromatic amine range (~4–5) to a primary alkylamine range (9.41) [1], fundamentally changing the ionization state at physiological pH. These differences directly impact solubility, membrane permeability, and conjugation chemistry, making generic substitution scientifically unsound without explicit experimental bridging data.

Product-Specific Quantitative Differentiation of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine vs. Closest Analogs


Lipophilicity Reduction: LogP Shift of ~1.9 Units vs. Direct 3-Amino Analog Improves Aqueous Compatibility

The target compound (C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine) exhibits a calculated LogP of 0.40 [1], compared to a LogP of 2.29–2.33 for the direct 3-amino analog 5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (CAS 98554-00-8) [2]. This difference of approximately 1.9 log units arises solely from the replacement of an aromatic -NH₂ group with a -CH₂NH₂ group, introducing an sp³ methylene spacer.

Lipophilicity Lead optimization Physicochemical profiling

Ionization State Differentiation: Primary Alkylamine pKa 9.41 Confers Predominant Cationic Form at Physiological pH, Unlike Aromatic Amine Analogs

The acid dissociation constant (pKa) of the aminomethyl group in the target compound is 9.41 [1], classifying it as a primary alkylamine. In contrast, the 3-amino analog (CAS 98554-00-8) bears an amine directly conjugated to the triazole ring, which is expected to exhibit a pKa in the range of 4–5 (aromatic amine character). At pH 7.4, the target compound's amine is >99% protonated (cationic), while the aromatic amine analog remains largely neutral.

Ionization state pH-dependent solubility Amine basicity

Synthetic Utility: Free Primary Alkylamine Enables Amide Coupling and Reductive Amination Without Deprotection, Unlike Aromatic Amine Analogs

The -CH₂NH₂ group of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is a primary alkylamine with a pKa of 9.41 [1], making it a competent nucleophile for amide coupling, reductive amination, and sulfonamide formation under standard conditions. The 3-amino analog (CAS 98554-00-8) bears an aromatic amine directly attached to the electron-deficient triazole ring, which is significantly less nucleophilic and often requires activation or protection strategies for derivatization.

Synthetic accessibility Amide bond formation Library synthesis

Triazole Regioisomer Discrimination: 1,2,4-Triazole Core Provides Distinct Hydrogen-Bonding Geometry vs. 1,2,3-Triazole Isosteres

C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine incorporates a 1,2,4-triazole core, which positions the three nitrogen atoms in a 1,2,4-arrangement. This regioisomer presents a different hydrogen-bond acceptor geometry compared to the 1,2,3-triazole isomer [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (Santa Cruz Biotechnology, sc-488381) . The 1,2,4-triazole scaffold has been specifically validated as a nicotinamide isostere in tankyrase inhibition, demonstrating selectivity over other PARP family members [1], while the 1,2,3-triazole isomer is more commonly employed as an amide bond bioisostere via click chemistry.

Bioisosterism Triazole regioisomerism Molecular recognition

Molecular Weight Efficiency: Lower MW (208.65) vs. Bis-Aryl Triazole Analogs Provides Superior Ligand Efficiency Baseline for Fragment-Based Design

The molecular weight of C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine is 208.65 g/mol [1]. A structurally related but more elaborated analog with demonstrated anticancer activity, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), has a molecular weight of 319.2 g/mol and was reported to exhibit IC₅₀ values of 1.09, 2.01, and 3.28 µM against A549, NCI-H460, and NCI-H23 lung cancer cell lines, respectively [2]. The lower MW of the target compound (ΔMW ≈ 111 Da) offers a more attractive starting point for fragment-based or ligand-efficiency-driven optimization, where every heavy atom must contribute to binding affinity.

Ligand efficiency Fragment-based drug discovery Molecular weight

Best-Fit Application Scenarios for C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine Based on Verified Differentiation Evidence


Tankyrase / PARP Inhibitor Lead Optimization Requiring a Hydrophilic Nicotinamide Isostere

The 1,2,4-triazole scaffold of this compound has been crystallographically validated as a nicotinamide isostere in the tankyrase-1 active site (PDB: 4KRS) [1]. With a LogP of 0.40 and an ionizable primary alkylamine (pKa 9.41), the compound is suited for lead series where reducing lipophilicity is a program goal, particularly when the initial hit (e.g., XAV939 or lactam-based mimetics) suffers from high LogP and poor solubility [2]. The aminomethyl handle enables direct amide coupling to carboxylic acid-bearing fragments without additional linker chemistry.

Fragment-Based Library Design Requiring a Low-MW, Rule-of-5-Compliant 4-Chlorophenyl-Triazole Core

At 208.65 g/mol with zero Rule-of-5 violations (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) [1], this compound fulfills fragment library criteria. Its structural relationship to the active anticancer compound BCTA (IC₅₀ 1.09–3.28 µM) [2] provides a rationale for fragment-growing strategies targeting lung cancer cell lines, while the lower MW offers the efficiency headroom needed for fragment elaboration without exceeding lead-like boundaries.

Conjugation Chemistry for Bioconjugate or PROTAC Linker Attachment

The primary alkylamine (-CH₂NH₂, pKa 9.41) is a strong nucleophile at pH ≥ 8, enabling direct conjugation to activated esters, isothiocyanates, or aldehydes without pre-activation of the triazole ring [1]. This contrasts with the 3-amino analog where the aromatic amine's reduced nucleophilicity necessitates coupling reagents or pre-deprotonation. The two rotatable bonds (vs. one for the amino analog) provide conformational flexibility that may facilitate optimal linker geometry in PROTAC or bioconjugate design.

Structure-Activity Relationship (SAR) Exploration of 4-Chlorophenyl Substitution Effects in Triazole-Based Inhibitor Series

The 4-chlorophenyl group serves as a well-precedented hydrophobic substituent that can be systematically varied to probe electronic and steric effects on target binding [1]. When combined with the methylamine handle, the compound provides a two-vector diversification point: the amine for library enumeration and the 4-chlorophenyl for comparative SAR against analogs bearing 4-fluoro, 4-bromo, 4-methyl, or unsubstituted phenyl rings. This dual diversification capability supports efficient parallel synthesis workflows.

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